molecular formula C16H15F2N3O3 B7459518 4-({[5-cyclopropyl-3-(difluoromethyl)-1H-pyrazol-1-yl]acetyl}amino)benzoic acid

4-({[5-cyclopropyl-3-(difluoromethyl)-1H-pyrazol-1-yl]acetyl}amino)benzoic acid

Cat. No.: B7459518
M. Wt: 335.30 g/mol
InChI Key: KPXCTSJQJIJIKW-UHFFFAOYSA-N
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Description

4-({[5-cyclopropyl-3-(difluoromethyl)-1H-pyrazol-1-yl]acetyl}amino)benzoic acid is a complex organic compound that features a pyrazole ring substituted with a cyclopropyl and a difluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-({[5-cyclopropyl-3-(difluoromethyl)-1H-pyrazol-1-yl]acetyl}amino)benzoic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the formation of the pyrazole ring through cyclization reactions, followed by the introduction of the cyclopropyl and difluoromethyl groups via substitution reactions. The final step involves the acylation of the pyrazole derivative with 4-aminobenzoic acid under controlled conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

4-({[5-cyclopropyl-3-(difluoromethyl)-1H-pyrazol-1-yl]acetyl}amino)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be employed to alter the oxidation state of certain atoms within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and organometallic compounds (e.g., Grignard reagents) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

4-({[5-cyclopropyl-3-(difluoromethyl)-1H-pyrazol-1-yl]acetyl}amino)benzoic acid has a wide range of applications in scientific research:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: The compound is investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer properties.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-({[5-cyclopropyl-3-(difluoromethyl)-1H-pyrazol-1-yl]acetyl}amino)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    4-({[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetyl}amino)benzoic acid: Similar structure but with a trifluoromethyl group instead of a difluoromethyl group.

    4-({[5-cyclopropyl-3-(methyl)-1H-pyrazol-1-yl]acetyl}amino)benzoic acid: Similar structure but with a methyl group instead of a difluoromethyl group.

Uniqueness

The presence of the difluoromethyl group in 4-({[5-cyclopropyl-3-(difluoromethyl)-1H-pyrazol-1-yl]acetyl}amino)benzoic acid imparts unique properties, such as increased lipophilicity and metabolic stability, compared to its analogs. This makes it a valuable compound for various applications, particularly in medicinal chemistry.

Properties

IUPAC Name

4-[[2-[5-cyclopropyl-3-(difluoromethyl)pyrazol-1-yl]acetyl]amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15F2N3O3/c17-15(18)12-7-13(9-1-2-9)21(20-12)8-14(22)19-11-5-3-10(4-6-11)16(23)24/h3-7,9,15H,1-2,8H2,(H,19,22)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPXCTSJQJIJIKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=NN2CC(=O)NC3=CC=C(C=C3)C(=O)O)C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15F2N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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